molecular formula C6H7NO5S B1423539 5-Methyl-4-sulfamoylfuran-2-carboxylic acid CAS No. 859303-91-6

5-Methyl-4-sulfamoylfuran-2-carboxylic acid

Cat. No. B1423539
M. Wt: 205.19 g/mol
InChI Key: PAWUIGGBRAHZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-sulfamoylfuran-2-carboxylic acid, also known as MSFA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MSFA is a furan derivative that contains a sulfonamide group and a carboxylic acid group. This chemical compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Catalysis

One application of related sulfur-containing compounds is in the field of organic synthesis. For instance, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, finding applications in the synthesis of various organic compounds under mild and green conditions. These novel catalysts have shown potential in the industry for synthesizing coumarin-3-carboxylic acid and cinnamic acid derivatives, illustrating the utility of sulfur-containing catalysts in organic synthesis (Zolfigol et al., 2015).

Material Science and Filtration

In the material science domain, sulfonated aromatic diamine monomers have been utilized to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye treatment capabilities, indicating the importance of sulfonic acid groups in enhancing water permeation and dye rejection during nanofiltration processes (Liu et al., 2012).

Biochemistry and Health

In biochemistry, the synthesis of biotinylated derivatives of dimedone has been reported for studying protein sulfenation, a reversible post-translational modification with potential for protein regulation. This highlights the use of sulfur-containing compounds in tagging and studying protein modifications, which can significantly contribute to understanding cellular processes and disease mechanisms (Charles et al., 2007).

Environmental Studies

From an environmental perspective, the ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block, involved studying the impact of related compounds on the terrestrial ecosystem. This research underlines the importance of evaluating the environmental effects of chemical production chains, ensuring sustainable and eco-friendly practices (Chen et al., 2016).

properties

IUPAC Name

5-methyl-4-sulfamoylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWUIGGBRAHZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-sulfamoylfuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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